molecular formula C16H17NO4S B12368039 Jmjd1C-IN-1

Jmjd1C-IN-1

Cat. No.: B12368039
M. Wt: 319.4 g/mol
InChI Key: UYFJWDYQYBVDFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of intermediates: This step may include reactions such as alkylation, acylation, or cyclization.

    Coupling reactions: The final step often involves coupling the intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for Jmjd1C-IN-1 would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Jmjd1C-IN-1 primarily undergoes:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Jmjd1C-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Jmjd1C-IN-1 exerts its effects by inhibiting the histone demethylase activity of JMJD1C. This inhibition prevents the removal of the repressive histone mark H3K9me2, leading to changes in gene expression. The compound specifically targets the catalytic Jumonji (JmjC) domain of JMJD1C, which is essential for its demethylase activity . This inhibition affects various molecular pathways, including the RAS/MAPK and JAK-STAT pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    GSK-J1: Another histone demethylase inhibitor that targets JMJD3 and UTX.

    KDM4A-IN-1: Inhibits the KDM4A histone demethylase.

    JIB-04: A pan-selective inhibitor of Jumonji histone demethylases.

Uniqueness of Jmjd1C-IN-1

This compound is unique in its selectivity for JMJD1C, making it a valuable tool for studying the specific biological functions of this enzyme. Its ability to selectively target tumor-infiltrating regulatory T cells without affecting systemic immune homeostasis also highlights its potential as a therapeutic agent in cancer research .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(8-benzoyl-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid

InChI

InChI=1S/C16H17NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11-12,16H,6-9H2,(H,18,19)

InChI Key

UYFJWDYQYBVDFX-UHFFFAOYSA-N

Canonical SMILES

C1CSC2N1C(=O)C(CC2C(=O)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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